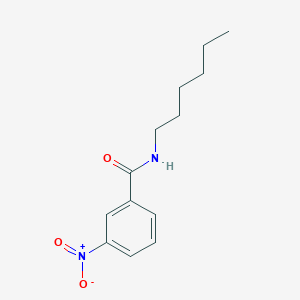

N-hexyl-3-nitrobenzamide

Description

Contextualization within Benzamide (B126) and Nitrobenzamide Derivative Chemistry

Benzamides are a broad class of organic compounds that have been extensively studied in medicinal chemistry due to their diverse biological activities. ontosight.aiwalshmedicalmedia.com They are derivatives of benzoic acid where the hydroxyl group of the carboxylic acid is replaced by an amine. walshmedicalmedia.com The introduction of a nitro group (NO2) to the benzamide structure, forming nitrobenzamides, significantly influences the molecule's electronic properties and potential biological interactions. ontosight.ainih.gov The nitro group is strongly electron-withdrawing, which can impact the reactivity and binding capabilities of the compound. nih.gov

N-Hexyl-3-nitrobenzamide is a specific example within the larger family of N-substituted nitrobenzamides. The "N-hexyl" designation indicates the presence of a six-carbon alkyl chain attached to the amide nitrogen. This alkyl chain contributes to the lipophilicity of the molecule, which can be a critical factor in its interaction with biological systems. The position of the nitro group on the benzene (B151609) ring is also crucial, with the meta-position (position 3) in this compound providing a specific stereochemistry that influences its interactions.

Academic Significance of the this compound Scaffold

One area of academic interest is the synthesis of this and related compounds. For instance, a study on aminocarbonylations demonstrated a method to synthesize this compound from aryl iodides and bromides substituted with a nitro group. acs.org This highlights the ongoing effort to develop efficient synthetic routes to access such molecules.

The structural features of this compound, particularly the presence of functional groups capable of hydrogen bonding and other non-covalent interactions, make it an interesting candidate for various chemical and biological studies. ontosight.ai

Overview of Research Trajectories for this compound

Current research involving this compound and related nitrobenzamide derivatives is exploring several avenues. A significant focus is on their potential biological activities. While specific research on the biological effects of this compound is not extensively documented in the provided results, the broader class of nitro compounds is being investigated for various therapeutic applications. nih.gov

Another research trajectory involves the synthesis of derivatives of nitrobenzamides to explore how modifications to the core structure affect their properties. researchgate.net This includes altering the substituents on the benzene ring or the N-alkyl chain.

Furthermore, detailed characterization of these molecules using techniques like NMR and mass spectrometry is a continuous area of research to confirm their structure and purity. acs.orgnih.gov The physicochemical properties of these compounds, such as their melting point and solubility, are also important parameters being investigated. chemicalbook.comnih.gov

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C13H18N2O3 | acs.orgsigmaaldrich.com |

| Molecular Weight | 250.3 g/mol | sigmaaldrich.com |

| CAS Number | 326898-43-5 | sigmaaldrich.com |

Spectroscopic Data for this compound

| Technique | Data | Source |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 8.57 (t, J = 1.9, 0.8 Hz, 1H), 8.31 (ddd, J = 8.2, 2.3, 1.1 Hz, 1H), 8.15 (ddd, J = 7.7, 1.7, 1.1 Hz, 1H), 7.65–7.57 (m, 1H), 6.66 (br s, 1H), 3.52–3.40 (m, 2H), 1.69–1.55 (m, 2H), 1.43–1.22 (m, 6H), 0.87 (d, J = 6.9 Hz, 3H) | acs.org |

| ¹³C NMR (101 MHz, CDCl₃) | δ 165.2, 148.2, 136.6, 133.4, 129.9, 126.0, 121.8, 40.6, 31.6, 29.6, 26.8, 22.6, 14.1 | acs.org |

| HRMS (ESI) | calcd for C₁₃H₁₈N₂O₃ [M + H]⁺ m/z 251.1396, found m/z 251.1397 | acs.org |

Structure

3D Structure

Properties

Molecular Formula |

C13H18N2O3 |

|---|---|

Molecular Weight |

250.29 g/mol |

IUPAC Name |

N-hexyl-3-nitrobenzamide |

InChI |

InChI=1S/C13H18N2O3/c1-2-3-4-5-9-14-13(16)11-7-6-8-12(10-11)15(17)18/h6-8,10H,2-5,9H2,1H3,(H,14,16) |

InChI Key |

YERQLXLQESIFPB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCNC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications

Established Synthetic Pathways for N-Hexyl-3-Nitrobenzamide

The synthesis of this compound is primarily achieved through robust and well-documented chemical reactions. These pathways are characterized by their efficiency and adaptability, making them suitable for both laboratory-scale synthesis and potential larger-scale production.

Amide Bond Formation Strategies (e.g., Reaction of Acyl Chloride with Amines)

The most common and direct method for synthesizing this compound is through the formation of an amide bond between a derivative of 3-nitrobenzoic acid and n-hexylamine. mdpi.comresearchgate.net This is a classic example of nucleophilic acyl substitution.

A prevalent approach involves the conversion of 3-nitrobenzoic acid to its more reactive acyl chloride derivative, 3-nitrobenzoyl chloride. mdpi.com This is typically accomplished using a chlorinating agent such as thionyl chloride (SOCl₂), which reacts with the carboxylic acid to form the acyl chloride, with byproducts like sulfur dioxide and hydrogen chloride being easily removed. mdpi.com

The subsequent reaction of 3-nitrobenzoyl chloride with n-hexylamine, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) in a suitable solvent like dichloromethane, yields this compound. The base serves to neutralize the hydrogen chloride that is formed during the reaction, driving the equilibrium towards the product. mdpi.commdpi.com This method, a variation of the Schotten-Baumann reaction, is highly efficient for creating amide bonds. mdpi.com

General Reaction Scheme:

Activation of Carboxylic Acid: 3-nitrobenzoic acid + SOCl₂ → 3-nitrobenzoyl chloride

Amide Formation: 3-nitrobenzoyl chloride + n-hexylamine → this compound

This synthetic route is favored for its generally high yields and the ready availability of the starting materials.

Utilization of Substituted Benzene (B151609) Derivatives as Precursors

The synthesis of this compound fundamentally relies on the use of substituted benzene derivatives as the primary precursors. The key starting material is typically 3-nitrobenzoic acid. mdpi.com This precursor already contains the essential nitro group and the carboxylic acid functionality required for the subsequent amide bond formation.

The selection of 3-nitrobenzoic acid is strategic as the nitro group is an electron-withdrawing group, which influences the reactivity of the aromatic ring and the carboxylic acid group. Other substituted benzoic acids can also be used to create analogues, with the substituent's nature (electron-donating or electron-withdrawing) impacting the reaction conditions and outcomes. mdpi.com

The synthesis of the precursor itself, 3-nitrobenzoic acid, can be achieved through the nitration of benzoic acid. However, this can lead to a mixture of ortho, meta, and para isomers. A more controlled synthesis involves the oxidation of 3-nitrotoluene.

Specific Approaches for Nitrobenzamide Synthesis (e.g., from Nitrobenzoyl Azides)

While the acyl chloride method is common, other specific approaches for the synthesis of nitrobenzamides exist. One such method involves the use of nitrobenzoyl azides. epa.gov These can be prepared from the corresponding nitrobenzoyl chloride by reaction with sodium azide (B81097).

Nitrobenzoyl azides are versatile intermediates that can react with amines to form amides. This reaction proceeds through a Curtius-like rearrangement, although direct nucleophilic attack by the amine at the carbonyl carbon is also possible. The use of a copper(II) catalyst has been reported to facilitate the reaction between p-nitrobenzoyl azide and amines to form N-substituted nitrobenzamides. researchgate.net

This method offers an alternative pathway that can be useful in specific synthetic contexts, particularly when trying to avoid the harsh conditions sometimes associated with acyl chlorides.

Derivatization Strategies and Analogue Synthesis

The core structure of this compound lends itself to a variety of derivatization strategies, allowing for the systematic exploration of structure-activity relationships. These modifications can be broadly categorized into changes in the N-alkyl chain and substitutions on the aromatic ring.

Modifications on the N-Alkyl Chain Length

A common derivatization strategy involves varying the length of the N-alkyl chain. mdpi.comresearchgate.net By replacing n-hexylamine with other primary amines, a homologous series of N-alkyl-3-nitrobenzamides can be synthesized. This allows for the fine-tuning of properties such as lipophilicity, which can be a critical determinant of biological activity. mdpi.comresearchgate.net

Studies have explored the synthesis of N-alkyl nitrobenzamides with chain lengths ranging from four to sixteen carbons. mdpi.com The synthetic protocol for these analogues generally follows the same amide bond formation strategies as for this compound, simply by substituting n-hexylamine with the desired n-alkylamine. mdpi.com The reaction conditions are typically robust enough to accommodate a variety of alkyl chain lengths.

| Alkyl Amine | Resulting N-Alkyl-3-nitrobenzamide |

| n-Butylamine | N-butyl-3-nitrobenzamide |

| n-Octylamine | N-octyl-3-nitrobenzamide |

| n-Dodecylamine | N-dodecyl-3-nitrobenzamide |

| n-Hexadecylamine | N-hexadecyl-3-nitrobenzamide |

This systematic modification is a powerful tool for optimizing the properties of the lead compound.

Aromatic Ring Substitutions and their Synthetic Implications

The synthesis of analogues with different substitution patterns on the aromatic ring requires starting with the appropriately substituted benzoic acid derivative. For instance, to synthesize a 3,5-dinitrobenzamide (B1662146) analogue, one would begin with 3,5-dinitrobenzoic acid. mdpi.com Similarly, to introduce other functional groups like a trifluoromethyl group, a precursor such as 3-nitro-5-(trifluoromethyl)benzoic acid would be utilized. mdpi.com

The synthetic implications of these substitutions are primarily related to the reactivity of the starting materials. Electron-withdrawing groups, such as additional nitro groups or trifluoromethyl groups, can increase the reactivity of the acyl chloride towards nucleophilic attack by the amine. mdpi.com Conversely, electron-donating groups on the ring might decrease this reactivity.

Examples of Aromatic Ring Modifications:

Di-nitro substitution: Starting with 3,5-dinitrobenzoyl chloride to yield N-alkyl-3,5-dinitrobenzamides. mdpi.com

Trifluoromethyl substitution: Using 3-nitro-5-(trifluoromethyl)benzoyl chloride as a precursor. mdpi.com

Halo-substitution: Employing precursors like 4-chloro-3-nitrobenzoic acid. aksci.com

These modifications allow for a comprehensive exploration of the chemical space around the this compound scaffold.

Alkylation, Hydrolysis, and Acylation Reactions

The chemical behavior of this compound is defined by the reactivity of its amide linkage and the aromatic nitro group. Key transformations include acylation to form the compound, hydrolysis to break it down, and potential alkylation at the amide nitrogen.

Acylation: The primary and most direct synthesis of this compound is achieved through the acylation of hexylamine (B90201) with a derivative of 3-nitrobenzoic acid. A common laboratory method involves reacting 3-nitrobenzoyl chloride with hexylamine. nih.gov This nucleophilic acyl substitution is often performed in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. Another approach involves using coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) to facilitate the amide bond formation between 3-nitrobenzoic acid and an amine. A study on aminocarbonylation demonstrated the synthesis of this compound from 1-iodo-3-nitrobenzene, hexylamine, and molybdenum hexacarbonyl [Mo(CO)₆] as a carbon monoxide source, achieving a 78% yield. acs.org

Hydrolysis: The amide bond in this compound can be cleaved through hydrolysis under acidic or basic conditions. This reaction breaks the molecule into its constituent parts: 3-nitrobenzoic acid and hexylamine. smolecule.com The mechanism of hydrolysis for N-nitrobenzamides in aqueous sulfuric acid has been studied, revealing different pathways depending on the acid concentration. In strongly acidic conditions, the reaction proceeds via an A1 mechanism following oxygen protonation. rsc.org In more moderate to dilute acid, a water-catalyzed hydrolysis mechanism becomes prevalent. rsc.org

Alkylation: N-alkylation of secondary amides, such as this compound, to form tertiary amides is a synthetically valuable but often challenging transformation. Catalytic methods have been developed to achieve this, typically through a "borrowing hydrogen" or "hydrogen-transfer" mechanism. rsc.orgnih.gov This process involves the initial dehydrogenation of an alcohol to an aldehyde, which then condenses with the secondary amide. The resulting intermediate is then hydrogenated by the catalyst to yield the N-alkylated tertiary amide, with water as the only byproduct. nih.gov Various catalysts based on ruthenium nih.govorganic-chemistry.org, iridium organic-chemistry.org, and cobalt nih.gov have proven effective for the N-alkylation of amides with alcohols. While these are general methods for secondary amides, specific application to this compound would involve its reaction with an alcohol in the presence of such a catalyst. For instance, resin-bound compounds have been alkylated using an alkyl halide in the presence of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). acs.org

Table 1: Selected Acylation and Modification Reactions This table is interactive. You can sort and filter the data.

| Reaction Type | Reactants | Reagents/Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| Acylation | 3-Nitrobenzoyl chloride, Hexylamine | Base (e.g., Et₃N) | This compound | High | nih.gov |

| Acylation | 1-Iodo-3-nitrobenzene, Hexylamine, CO | Mo(CO)₆, Pd catalyst | This compound | 78% | acs.org |

| Hydrolysis | This compound | Acid or Base | 3-Nitrobenzoic acid, Hexylamine | - | smolecule.com |

| N-Alkylation | Secondary Amide, Alcohol | Ruthenium Complex | Tertiary Amide | Good to Excellent | nih.govorganic-chemistry.org |

| N-Alkylation | Benzamide (B126), Alcohol | Cobalt Nanoparticles, KOH | N-Alkyl Benzamide | 78-85% | nih.gov |

Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the use of catalytic methods to improve efficiency, atom economy, and environmental footprint. diva-portal.org The direct amidation of carboxylic acids and amines is a key area where catalytic advancements are replacing less efficient stoichiometric methods. ucl.ac.uk

Several catalytic systems have been developed for the direct formation of amide bonds. Boron-based catalysts, such as boric acid and its derivatives like tris(2,2,2-trifluoroethyl) borate (B1201080) [B(OCH₂CF₃)₃], have shown significant promise. ucl.ac.ukgoogle.com A 2024 study highlighted borane-pyridine as an efficient liquid catalyst (5 mol%) for the direct amidation of a wide range of carboxylic acids and amines, tolerating sensitive functional groups like nitro groups. researchgate.net This suggests its applicability for the synthesis of this compound from 3-nitrobenzoic acid and hexylamine.

Metal-based catalysts are also widely employed. One report details the use of cobalt oxide nanoparticles as an effective catalyst for amidation reactions. chemicalbook.com Another study describes a palladium-catalyzed carbonylative synthesis to produce this compound with a 78% yield. acs.org Enzymes, such as Candida antarctica lipase (B570770) B (CAL-B), also serve as effective biocatalysts for amidation under mild conditions, offering high selectivity. diva-portal.org These catalytic methods represent greener and more sustainable alternatives to traditional coupling reagents. diva-portal.orgucl.ac.uk

Table 2: Catalytic Synthesis Methods for Amides This table is interactive. You can sort and filter the data.

| Catalyst Type | Specific Catalyst/Reagent | Reactants | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Boron-based | Borane-Pyridine (5 mol%) | Carboxylic Acid, Amine | - | Appreciable | researchgate.net |

| Boron-based | Boric acid-carboxylic acid anhydride | Boron triacetate, Amine | Reflux | - | google.com |

| Metal-based | Cobalt Oxide Nanoparticles | Benzaldehyde, Piperidine | 70 °C | 78% (for N-butyl derivative) | chemicalbook.com |

| Metal-based | Palladium / Mo(CO)₆ | 1-Iodo-3-nitrobenzene, Hexylamine | 85 °C | 78% | acs.org |

| Biocatalyst | Candida antarctica lipase B (CAL-B) | Carboxylic Acid, Amine | 35-60 °C | 24-94% | diva-portal.org |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of N-hexyl-3-nitrobenzamide by providing information on the chemical environment of individual protons and carbon atoms.

Proton (¹H NMR) Spectroscopic Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons of the 3-nitrophenyl group and the aliphatic protons of the N-hexyl chain. The electron-withdrawing nature of the nitro group and the amide functionality significantly influences the chemical shifts of the aromatic protons, causing them to appear in the downfield region.

Based on the analysis of related compounds, such as 3-nitrobenzamide (B147352) and N-hexyl-4-nitrobenzamide, the expected chemical shifts for the aromatic protons of this compound are anticipated to be in the range of 7.5 to 8.5 ppm. The protons on the hexyl chain will appear in the upfield region, typically between 0.8 and 3.5 ppm. The terminal methyl group (CH₃) is expected to be the most shielded, while the methylene (B1212753) group adjacent to the amide nitrogen (NH-CH₂) will be the most deshielded due to the inductive effect of the nitrogen atom.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic H | ~8.50 - 8.60 | s | 1H |

| Aromatic H | ~8.20 - 8.30 | d | 1H |

| Aromatic H | ~8.00 - 8.10 | d | 1H |

| Aromatic H | ~7.60 - 7.70 | t | 1H |

| NH (Amide) | ~6.80 - 7.00 | t | 1H |

| N-CH₂ | ~3.30 - 3.40 | q | 2H |

| CH₂ | ~1.50 - 1.60 | m | 2H |

| CH₂ | ~1.25 - 1.40 | m | 4H |

| CH₃ | ~0.85 - 0.95 | t | 3H |

Note: This is a predicted spectrum. Actual experimental values may vary.

Carbon-13 (¹³C NMR) Spectroscopic Analysis

The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, detailing the carbon framework of this compound. The carbonyl carbon of the amide group is characteristically found in the downfield region, typically around 165-170 ppm. The aromatic carbons are expected to resonate between 120 and 150 ppm, with the carbon atom attached to the nitro group being significantly deshielded. The aliphatic carbons of the hexyl chain will appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Amide) | ~166.0 |

| C-NO₂ | ~148.0 |

| Aromatic C-H | ~135.0 |

| Aromatic C-H | ~129.5 |

| Aromatic C-H | ~124.0 |

| Aromatic C-H | ~122.0 |

| Aromatic C (quaternary) | ~137.0 |

| N-CH₂ | ~40.5 |

| CH₂ | ~31.3 |

| CH₂ | ~29.0 |

| CH₂ | ~26.5 |

| CH₂ | ~22.4 |

| CH₃ | ~13.9 |

Note: This is a predicted spectrum. Actual experimental values may vary.

Advanced NMR Techniques for Structural Elucidation

While ¹H and ¹³C NMR provide fundamental structural information, advanced NMR techniques such as Chemical Shift Calculations can further refine the structural assignment. Computational methods, like those based on Density Functional Theory (DFT), can predict NMR chemical shifts. nih.gov These calculated values, when compared with experimental data (if available), can help to confirm the proposed structure and resolve any ambiguities in the assignment of complex spectra. For instance, different isomers would have distinct calculated chemical shift values, allowing for their differentiation.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including IR and Raman techniques, is instrumental in identifying the functional groups present in this compound. The IR spectrum of the related compound, 3-nitrobenzamide, shows characteristic absorption bands that are expected to be present in the spectrum of this compound as well.

Key expected vibrational frequencies include:

N-H Stretch: A sharp peak around 3300-3500 cm⁻¹ corresponding to the amide N-H bond.

C-H Stretch (Aromatic): Signals typically appearing above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Signals appearing just below 3000 cm⁻¹.

C=O Stretch (Amide I): A strong absorption band around 1640-1680 cm⁻¹.

N-H Bend (Amide II): A band in the region of 1550-1620 cm⁻¹.

NO₂ Stretch (Asymmetric): A strong band around 1520-1560 cm⁻¹.

NO₂ Stretch (Symmetric): A band around 1340-1360 cm⁻¹. rsc.org

Raman spectroscopy provides complementary information, particularly for the non-polar bonds and the aromatic ring system.

Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide | N-H Stretch | 3300 - 3500 |

| Aromatic Ring | C-H Stretch | > 3000 |

| Alkyl Chain | C-H Stretch | < 3000 |

| Amide | C=O Stretch (Amide I) | 1640 - 1680 |

| Amide | N-H Bend (Amide II) | 1550 - 1620 |

| Nitro Group | Asymmetric NO₂ Stretch | 1520 - 1560 |

| Nitro Group | Symmetric NO₂ Stretch | 1340 - 1360 |

Note: Based on data for related compounds. rsc.orgescholarship.org

Mass Spectrometry (MS) Techniques

General Mass Spectrometry for Molecular Weight Confirmation

Mass spectrometry is a critical tool for determining the molecular weight of this compound and for gaining insights into its fragmentation patterns. The molecular formula of this compound is C₁₃H₁₈N₂O₃, which corresponds to a molecular weight of approximately 250.30 g/mol . In a typical mass spectrum, a molecular ion peak ([M]⁺) or a protonated molecular peak ([M+H]⁺) would be expected at or near this mass-to-charge ratio (m/z).

The fragmentation pattern in the mass spectrum can provide further structural confirmation. Common fragmentation pathways for compounds of this nature may include the loss of the nitro group (NO₂) or cleavage of the hexyl chain. For instance, the fragmentation of related nitroaromatic compounds often involves the loss of NO (30 Da) and NO₂ (46 Da). nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of the elemental composition of this compound. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically with a precision of less than 5 ppm, which allows for the determination of a unique molecular formula.

For this compound (C₁₃H₁₈N₂O₃), the theoretical exact mass can be calculated. HRMS analysis, often performed using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would be expected to yield an observed mass that closely matches this theoretical value. rsc.orgscispace.com For instance, the protonated molecule ([M+H]⁺) or a sodium adduct ([M+Na]⁺) is commonly observed. rsc.orgrsc.org The high mass accuracy of HRMS helps to distinguish the target compound from other potential isobaric species, which may have the same nominal mass but different elemental formulas. scispace.com This technique is a cornerstone in confirming the identity and purity of newly synthesized batches of this compound. rsc.org

Table 1: Theoretical Mass Data for this compound

| Ion Species | Molecular Formula | Theoretical Exact Mass (m/z) |

| [M+H]⁺ | C₁₃H₁₉N₂O₃⁺ | 251.1390 |

| [M+Na]⁺ | C₁₃H₁₈N₂O₃Na⁺ | 273.1209 |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful techniques for the separation, detection, and structural elucidation of this compound, particularly in complex mixtures. scispace.comacs.org

In a typical LC-MS setup, a reversed-phase high-performance liquid chromatography (HPLC) column, such as a C18 column, would be used to separate the compound from impurities. acs.org The mobile phase would likely consist of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid to promote protonation and improve ionization efficiency. acs.orgresearchgate.net

The eluent from the LC is introduced into the mass spectrometer, where the compound is ionized, commonly by ESI. The mass spectrometer then detects the molecular ion of this compound.

Tandem mass spectrometry (LC-MS/MS) provides further structural information by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. researchgate.netmdpi.com By studying the fragmentation pattern, it is possible to confirm the connectivity of the molecule. For this compound, characteristic fragmentation would likely involve the cleavage of the amide bond and the hexyl chain. For example, a proposed fragmentation pathway could show the loss of the hexyl group or cleavage at the amide linkage, providing evidence for the different structural components of the molecule. researchgate.net

Table 2: Potential LC-MS/MS Parameters for this compound Analysis

| Parameter | Typical Condition | Purpose |

| LC Column | C18 Reversed-Phase | Separation based on hydrophobicity |

| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid | Elution of the compound |

| Ionization | Electrospray Ionization (ESI), Positive Mode | Generation of protonated molecular ions |

| MS/MS Fragmentation | Collision-Induced Dissociation (CID) | Structural elucidation |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Theoretical UV-Vis Spectral Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the nitrobenzene (B124822) chromophore. Compounds with nitroaromatic groups typically exhibit strong absorption bands in the UV region. science.govdu.edu.eg

For the parent compound, 3-nitrobenzamide, characteristic absorption maxima are observed. nih.govchemeo.com The addition of the N-hexyl group is not expected to significantly shift the main absorption bands, as it is not directly conjugated to the aromatic ring. The spectrum would likely show absorptions corresponding to π → π* transitions of the aromatic system and n → π* transitions of the nitro group. du.edu.eg

Theoretical UV-Vis spectral studies, often employing Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the electronic absorption spectra of this compound. researchgate.netarkat-usa.org These calculations can help in assigning the observed experimental absorption bands to specific electronic transitions within the molecule, providing a deeper understanding of its electronic structure. arkat-usa.org

Table 3: Expected UV-Vis Absorption Data for this compound (in Ethanol)

| Transition | Expected λmax (nm) | Chromophore |

| π → π | ~210-230 | Benzene (B151609) Ring |

| π → π | ~250-270 | Nitrobenzene System |

| n → π* | ~330-350 | Nitro Group |

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation (When Applicable to Benzamide (B126) Derivatives)

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. While specific crystal structure data for this compound is not available, analysis of related benzamide derivatives provides insight into the likely solid-state conformation and intermolecular interactions. nih.govacs.org

In the crystal structures of benzamide derivatives, the amide group is typically planar. manchester.ac.uk The crystal packing is often dominated by hydrogen bonding interactions involving the amide N-H and C=O groups, leading to the formation of chains or dimeric motifs. nih.govmanchester.ac.uk In the case of this compound, the N-H of the amide would act as a hydrogen bond donor, and the carbonyl oxygen as an acceptor. The nitro group could also participate in weaker intermolecular interactions. The flexible hexyl chain would likely adopt a conformation that allows for efficient crystal packing. The determination of the crystal structure of this compound would provide precise information on bond lengths, bond angles, and torsion angles, confirming the molecular geometry and revealing the packing arrangement in the solid state. acs.org

Table 4: Typical Bond Lengths and Angles in Benzamide Derivatives from X-ray Diffraction

| Bond/Angle | Typical Value |

| C=O Bond Length | ~1.23 Å |

| C-N (amide) Bond Length | ~1.33 Å |

| N-C (hexyl) Bond Length | ~1.46 Å |

| C-C-N (amide) Angle | ~117° |

| O=C-N Angle | ~122° |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and nitrogen in a pure sample of this compound. The experimentally determined percentages of these elements are compared to the theoretical values calculated from the molecular formula, C₁₃H₁₈N₂O₃. science.gov A close agreement between the experimental and theoretical values provides strong evidence for the purity and elemental composition of the compound. This technique is often used in conjunction with other spectroscopic methods to provide a complete characterization of the synthesized molecule. nih.gov

Table 5: Elemental Composition of this compound (C₁₃H₁₈N₂O₃)

| Element | Theoretical Percentage (%) |

| Carbon (C) | 62.38 |

| Hydrogen (H) | 7.25 |

| Nitrogen (N) | 11.19 |

| Oxygen (O) | 19.18 |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies

Quantum chemical studies are instrumental in elucidating the electronic structure, reactivity, and intermolecular interaction patterns of molecules. For N-hexyl-3-nitrobenzamide, these computational methods provide a molecular-level understanding of its properties, which is crucial for rationalizing its behavior and guiding further research.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. dockdynamics.comlongdom.org It is widely employed in drug discovery and materials science to predict molecular geometries, electronic properties, and reaction mechanisms with high accuracy. longdom.orgmdpi.com For this compound, DFT calculations would typically be used to determine its optimized molecular geometry, vibrational frequencies, and various electronic properties that govern its reactivity and interactions. nih.govnih.gov

A DFT study of this compound would involve selecting an appropriate functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)) to solve the Kohn-Sham equations. The output of such a calculation provides the ground-state energy of the molecule, its electron density distribution, and molecular orbitals. From these fundamental outputs, a wealth of information can be derived, including the parameters discussed in the following sections. A recent study on a related compound, N-(4-methyl phenyl)-2-(3-nitro-benzamido) benzamide (B126), utilized DFT to analyze its structure and electronic properties, highlighting the utility of this approach for complex benzamide derivatives. researchgate.net

Illustrative Data from a Hypothetical DFT Calculation:

| Parameter | Description |

|---|---|

| Optimized Geometry | Provides the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles. |

| Ground-State Energy | The total electronic energy of the molecule in its most stable state, which can be used to assess its thermodynamic stability. |

| Vibrational Frequencies | Predicts the infrared (IR) spectrum of the molecule, allowing for the identification of characteristic vibrational modes of the amide, nitro, and hexyl groups. |

| Electron Density | A map of the probability of finding an electron at any given point in space around the molecule, which is fundamental to understanding its chemical properties. |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic or electron-donating capability. taylorandfrancis.com Conversely, the LUMO is the orbital to which a molecule is most likely to accept electrons, indicating its electrophilic or electron-accepting character. taylorandfrancis.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.org

For this compound, the distribution of the HOMO and LUMO would be expected to be localized on different parts of the molecule. The HOMO is likely to be distributed over the benzamide moiety, particularly the phenyl ring and the amide group, which are relatively electron-rich. The LUMO, on the other hand, is expected to be predominantly localized on the electron-withdrawing nitro group and the adjacent aromatic ring. researchgate.net This separation of the frontier orbitals suggests a potential for intramolecular charge transfer upon electronic excitation. The HOMO-LUMO gap for nitroaromatic compounds is typically in a range that indicates moderate reactivity. researchgate.net

Table of Expected Frontier Molecular Orbital Properties for this compound:

| Orbital | Expected Energy Range (eV) | Expected Localization |

|---|---|---|

| HOMO | -6.0 to -7.0 | Primarily on the benzamide ring and amide group. |

| LUMO | -2.0 to -3.0 | Primarily on the nitro group and the attached phenyl ring. |

| HOMO-LUMO Gap | 3.0 to 5.0 | Indicates moderate kinetic stability and reactivity. |

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.dewolfram.com It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack, as well as for understanding intermolecular interactions such as hydrogen bonding. researchgate.netnih.gov The MEP map is color-coded to indicate different regions of electrostatic potential: red regions represent negative potential (electron-rich areas, susceptible to electrophilic attack), blue regions represent positive potential (electron-deficient areas, susceptible to nucleophilic attack), and green regions represent neutral potential. researchgate.net

In a hypothetical MEP map of this compound, the most negative potential (red) would be expected to be located around the oxygen atoms of the nitro group and the carbonyl oxygen of the amide group, making these sites prone to electrophilic attack and hydrogen bond acceptance. researchgate.net The most positive potential (blue) would likely be found around the hydrogen atom of the amide N-H group, indicating its potential as a hydrogen bond donor. The aromatic protons and the hexyl chain would exhibit intermediate potentials.

Table of Expected MEP Regions for this compound:

| Molecular Region | Expected Electrostatic Potential | Predicted Reactivity/Interaction |

|---|---|---|

| Oxygen atoms of Nitro group | Strongly negative (Red) | Site for electrophilic attack and hydrogen bond acceptor. |

| Carbonyl Oxygen of Amide | Negative (Yellow to Red) | Site for electrophilic attack and hydrogen bond acceptor. |

| Amide N-H Hydrogen | Positive (Blue) | Site for nucleophilic attack and hydrogen bond donor. |

| Aromatic Ring | Varied, generally near-neutral with some positive character on hydrogens. | Can participate in π-π stacking interactions. |

| Hexyl Chain | Near-neutral (Green) | Primarily involved in van der Waals interactions. |

Fukui Function: The Fukui function is a reactivity descriptor derived from DFT that helps to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.gov It quantifies the change in electron density at a particular point in the molecule when an electron is added or removed. researchgate.net There are three types of Fukui functions: f(r) for nucleophilic attack (electron donation), f(r) for electrophilic attack (electron acceptance), and f(r) for radical attack. nih.gov

For this compound, a Fukui function analysis would likely indicate that the oxygen atoms of the nitro group and the carbonyl oxygen are the preferred sites for electrophilic attack. The nitrogen atom of the nitro group and certain carbon atoms on the aromatic ring would be predicted as sites for nucleophilic attack.

Mulliken Population Analysis: Mulliken population analysis is a method for estimating the partial atomic charges in a molecule based on the distribution of electrons among the basis functions. researchgate.net Although it has known limitations, such as a strong dependence on the basis set used, it can provide a qualitative picture of the charge distribution and help in understanding the electrostatic properties of the molecule.

A Mulliken analysis of this compound would be expected to show significant negative charges on the oxygen and nitrogen atoms of the nitro group and the carbonyl oxygen. The amide nitrogen and the carbon atom attached to it would also carry partial charges, reflecting the polar nature of the amide bond.

Illustrative Table of Atomic Reactivity Indices for this compound:

| Atom/Group | Expected Mulliken Charge | Predicted Fukui Function Maxima |

|---|---|---|

| Nitro Group (O atoms) | Highly Negative | High f⁻ (electrophilic attack) |

| Nitro Group (N atom) | Positive | High f⁺ (nucleophilic attack) |

| Carbonyl Oxygen | Negative | High f⁻ (electrophilic attack) |

| Amide Nitrogen | Negative | Moderate reactivity |

| Amide Hydrogen | Positive | Low reactivity |

The amide group in this compound contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). These groups can form intermolecular hydrogen bonds, which play a crucial role in the crystal packing and condensed-phase properties of the compound. ias.ac.innih.gov

Quantum effects, such as zero-point energy and tunneling, can be significant in hydrogen bonding, particularly for the light hydrogen atom. acs.org These effects can influence the strength and geometry of hydrogen bonds. Computational studies on amides have shown that quantum effects can lead to a delocalization of the proton in the hydrogen bond, which can affect the vibrational frequencies of the N-H and C=O groups. acs.orgelsevierpure.com For this compound, a theoretical investigation of these quantum effects would provide a more accurate description of its hydrogen bonding behavior compared to classical models.

The properties and behavior of a molecule can be significantly influenced by its environment, particularly in a solvent. wikipedia.org Solvation models are computational methods used to account for the effects of a solvent on a solute molecule. fiveable.mewikibooks.org Implicit solvation models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), are commonly used in quantum chemical calculations. lu.selu.se These models treat the solvent as a continuous medium with a specific dielectric constant, which polarizes in response to the solute's charge distribution. wikibooks.org

In a computational study of this compound, applying a solvation model would be essential for predicting its properties in solution, such as its conformational preferences, reactivity, and spectroscopic characteristics. For instance, the calculated UV-Vis absorption spectrum or the relative stability of different conformers could change significantly when moving from the gas phase to a solvent environment. The choice of solvent model and its parameters would depend on the specific solvent being modeled and the properties of interest. lu.se

Vibrational Frequency Calculations and Thermodynamic Functions

Theoretical vibrational frequency calculations are a fundamental tool for understanding the molecular structure and thermodynamic properties of this compound. These calculations are typically performed using Density Functional Theory (DFT), which can predict the infrared and Raman spectra of a molecule. By analyzing the vibrational modes, researchers can assign specific frequencies to the stretching, bending, wagging, and rocking motions of the compound's constituent atoms and functional groups.

For aromatic nitro compounds, characteristic vibrations can be identified. For instance, NO2 wagging and rocking vibrations are expected in the regions of 740 ±50 cm⁻¹ and 545 ±45 cm⁻¹, respectively researchgate.net. The carbonyl (C=O) stretching vibration in benzamide derivatives is another key spectral feature, often observed in the range of 1715-1680 cm⁻¹ researchgate.net. An extensive theoretical study on a related molecule, 3-amino-4-methoxy benzamide, utilized DFT to perform a detailed vibrational analysis researchgate.net. Such computational studies provide insights into structural conformation and intramolecular interactions, like hydrogen bonding researchgate.net.

Beyond vibrational assignments, these calculations are crucial for determining the thermodynamic functions of the molecule, such as enthalpy, entropy, and heat capacity. Ab initio calculations provide the data necessary to evaluate these properties iastate.edu. It is important to consider the effects of anharmonicity and the coupling of molecular vibrations to achieve high accuracy in these predictions iastate.edu. Methods like the vibrational self-consistent field (VSCF) can be employed to calculate anharmonic frequencies, which in turn lead to more precise thermodynamic quantities iastate.edu.

Molecular Modeling and Simulation

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. This method provides valuable insights at the atomic level into the interactions between a ligand and the active site of a target protein mdpi.com. In recent years, numerous studies have applied molecular docking to investigate the potential biological activities of benzamide derivatives. For instance, a series of nitro-substituted benzamide derivatives were evaluated for their anti-inflammatory potential through molecular docking analysis against the iNOS enzyme researchgate.netnih.gov. Similarly, other research has focused on the interactions of benzamide derivatives with targets like topoisomerase enzymes researchgate.net.

The general process involves generating a 3D structure of the ligand, which is then placed into the predicted binding site of the target protein mdpi.com. The software then explores various conformations and orientations of the ligand, calculating a score for each to estimate the binding affinity mdpi.com. These studies help in understanding the structure-activity relationships and guide the design of new molecules with potentially enhanced activity nih.gov.

The stability of a ligand-receptor complex is governed by various non-covalent interactions. Molecular docking simulations are instrumental in identifying these key interactions. For benzamide derivatives, docking studies have revealed that their binding is often stabilized by a combination of hydrogen bonds, electrostatic interactions, and hydrophobic interactions with the amino acid residues in the active site of the target protein nih.gov.

A crucial electrostatic interaction observed in some complexes is the formation of a salt bridge between a charged group on the ligand and an oppositely charged residue on the receptor, such as aspartate unica.it. The analysis of these interactions is fundamental to understanding the mechanism of action. For example, in a study of nitrobenzamide derivatives targeting the iNOS enzyme, the binding efficiency was linked to the number and orientation of nitro groups, which influence the molecule's polarity and ability to form favorable interactions researchgate.netnih.gov. The specific amino acid moieties involved in hydrogen bonding can be identified, providing a detailed picture of the binding mode mdpi.com.

A primary output of molecular docking is a quantitative estimation of the binding affinity between the ligand and the receptor. This is often represented as a docking score or binding energy, typically in units of kcal/mol. A more negative score generally indicates a more favorable and stable interaction. For example, docking studies on some benzamide derivatives as topoisomerase inhibitors reported binding energies ranging from -114.71 to -60.1444 kcal/mol researchgate.net. The score is calculated by a scoring function, which takes into account the intermolecular interactions like hydrogen bonds and van der Waals forces.

The table below presents examples of binding energies obtained from molecular docking studies of various benzamide derivatives against different protein targets, illustrating the range of affinities observed in this class of compounds.

| Compound Class | Target Protein | Binding Energy (kcal/mol) |

| Benzamide Derivative | Topoisomerase IIα | -114.71 |

| Imidazolo-Triazole Hydroxamic Acid | HDAC 2 | -8.7 |

| Benzamide Derivative | Topoisomerase IIα | -60.14 |

This table is illustrative and compiles data from studies on various benzamide derivatives, not specifically this compound.

Beyond just the binding energy, molecular docking provides critical information about the specific conformation (3D shape) of the ligand and its binding mode (its precise orientation and position) within the receptor's active site. The analysis reveals how the ligand "fits" into the binding pocket nih.gov. Even minor changes in the ligand's structure can lead to significant differences in its binding orientation, which in turn affects its affinity and activity unica.it.

For example, studies on benzamide derivatives have shown that the orientation within the binding pocket is a key determinant of receptor affinity unica.it. The analysis might reveal that the benzamide core settles deep within a hydrophobic pocket while the nitro group forms hydrogen bonds with polar residues at the entrance of the site. The conformation of the hexyl chain in this compound would also be a critical factor, likely adopting a shape that maximizes favorable hydrophobic contacts within the binding site. These conformational details are essential for structure-based drug design, allowing for the rational modification of the ligand to improve its interaction with the target nih.gov.

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are frequently used to validate docking results and assess the stability of the predicted ligand-receptor complex in a more realistic, solvated environment nih.gov.

A key metric analyzed in MD simulations is the Root Mean Square Deviation (RMSD) of the protein backbone and ligand atoms. A stable RMSD value over the simulation time suggests that the complex has reached equilibrium and the ligand remains stably bound in the active site nih.govajchem-a.com. Other parameters are also analyzed to understand the dynamics of the interaction. The number of intermolecular hydrogen bonds formed between the ligand and receptor is monitored throughout the simulation; a consistent number of H-bonds indicates a stable binding interaction ajchem-a.com. Furthermore, the Solvent Accessible Surface Area (SASA) can be calculated to assess changes in the protein's surface exposure upon ligand binding, with lower SASA values in the complex often indicating higher stability ajchem-a.com. These simulations provide a more rigorous evaluation of the binding hypothesis generated by molecular docking nih.gov.

Molecular Dynamics (MD) Simulations

Dynamical Nature of Intermolecular Hydrogen Bonds

Computational methods are crucial for understanding the dynamic behavior of hydrogen bonds, which are fundamental to molecular recognition and crystal engineering. For benzamide derivatives, techniques like Car-Parrinello and path integral molecular dynamics (CPMD and PIMD) have been used to study the properties of intermolecular hydrogen bonds such as N-H···O. researchgate.netmdpi.com These simulations can provide a detailed picture of bond dynamics over time, revealing phenomena like proton transfer and the localization of bridged protons. researchgate.netmdpi.com

Analysis of vibrational features, particularly the stretching frequencies of N-H groups, can be performed using the Fourier transform of the atomic velocity autocorrelation function derived from molecular dynamics trajectories. mdpi.com The formation of hydrogen bonds typically leads to a redshift (a shift to lower wavenumbers) in the N-H stretching band. mdpi.com Furthermore, quantum effects on hydrogen bridges can be assessed using PIMD, which often shows a decrease in donor-acceptor interatomic distances (e.g., N···O) and an elongation of the covalent N-H bond, indicating increased proton sharing. researchgate.netmdpi.com

While these methods have been applied to benzamide and its other derivatives, specific studies detailing the dynamics of intermolecular hydrogen bonds in crystalline or solution phases of this compound are not available. Such research would be valuable to understand its self-assembly and interactions with biological targets.

Conformational Changes and Stability in Binding Pockets

The interaction of a ligand like this compound with a biological target, such as an enzyme or receptor, is a dynamic process involving mutual conformational adjustments. Molecular dynamics (MD) simulations are a primary tool to explore these changes, providing insights into the stability of the ligand within the binding pocket and the structural rearrangements of the protein.

For related N-alkyl nitrobenzamides, computational studies have suggested that the length of the alkyl chain can influence the positioning of the inhibitor within an enzyme's binding pocket. nih.gov The flexibility of the hexyl group in this compound would allow it to adopt various conformations to optimize interactions with hydrophobic subpockets of a target protein. The stability of these binding modes is determined by a combination of forces, including hydrogen bonds (e.g., between the amide N-H or nitro group oxygens and protein residues) and van der Waals interactions.

However, without a known biological target and specific MD simulation studies for this compound, any discussion of its conformational behavior in a binding pocket remains hypothetical. Research in this area would be necessary to understand its potential mechanism of action and to guide the design of more potent derivatives.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR studies are computational techniques that aim to build mathematical models correlating the chemical structure of compounds with their biological activity or physicochemical properties. researchgate.net These models are instrumental in drug discovery for predicting the activity of new compounds and optimizing lead structures. unair.ac.id While QSAR studies have been conducted on various series of nitrobenzamide and benzamide derivatives, unair.ac.idnih.gov no specific models for this compound have been published.

Selection and Calculation of Molecular Descriptors

The first step in QSAR modeling is to calculate molecular descriptors that numerically represent the chemical information of a molecule. These descriptors can be categorized as:

Physicochemical: Such as logP (lipophilicity), molecular weight (MW), and molar refractivity (MR). Lipophilicity has been identified as a critical factor for the activity of related N-alkyl nitrobenzamides. nih.gov

Quantum Chemical: These are derived from the electronic structure of the molecule and include descriptors like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. Parr's electrophilicity index has been shown to be a useful descriptor for modeling the toxicity of nitrobenzene (B124822) derivatives. researchgate.net

Topological and Structural: These describe the size, shape, and connectivity of the molecule. Examples include the number of hydrogen bond donors/acceptors and rotatable bonds. For some nitrobenzamide derivatives, the count of hydroxyl and nitro groups has been found to be a relevant descriptor for their biological activity. researchgate.netnih.gov

A hypothetical QSAR study on this compound would involve calculating a wide range of such descriptors to capture its structural and electronic features.

Model Development and Validation Methodologies

Once descriptors are calculated, a mathematical model is developed to link them to the observed activity. Common methodologies include:

2D-QSAR: This approach uses descriptors that can be calculated from the 2D representation of the molecule. Multiple Linear Regression (MLR) is a frequently used statistical method to build the model equation. researchgate.net

3D-QSAR: These methods require the 3D alignment of the molecules in a dataset. Techniques like Comparative Molecular Field Analysis (CoMFA) and k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) are used to generate models based on steric and electrostatic fields around the molecules. nih.gov

Any developed QSAR model must be rigorously validated to ensure its robustness and predictive power. Standard validation techniques include internal validation (e.g., leave-one-out cross-validation, yielding a Q² value) and external validation using a test set of compounds not used in model development (yielding a predictive R² value). unair.ac.idnih.gov A statistically significant and predictive QSAR model has not been specifically developed for a series including this compound.

Interpretation of Structural Features Influencing Predicted Properties

A validated QSAR model allows for the interpretation of which structural features are most important for the property being modeled. For example, a positive coefficient for logP in a QSAR equation would suggest that higher lipophilicity is beneficial for activity. nih.gov Similarly, 3D-QSAR models generate contour maps that visualize regions where steric bulk, positive electrostatic potential, or negative electrostatic potential would increase or decrease activity, providing direct insights for designing new molecules. nih.gov

In studies on related nitroaromatic compounds, hydrophobicity and electrophilicity were identified as key drivers of toxicity. researchgate.net For other benzamide series, descriptors related to solubility and molecular shape were found to be important for anticancer activity. unair.ac.id A dedicated QSAR study on a series of this compound analogs would be required to determine the specific structural features governing its biological or physical properties.

Reactivity and Mechanistic Investigations of N Hexyl 3 Nitrobenzamide

Reactions of the Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the electronic properties and reactivity of the benzene (B151609) ring and is itself susceptible to a variety of chemical transformations, most notably reduction.

The reduction of aromatic nitro groups is a well-established and versatile transformation in organic synthesis. The process involves a six-electron reduction to yield the corresponding primary amine, proceeding through several stable intermediates. youtube.comuregina.ca The generally accepted pathway involves the sequential formation of a nitrosoarene and then an N-arylhydroxylamine, which is subsequently reduced to the aniline. mdpi.com

The reduction can be accomplished through various methods, including catalytic hydrogenation and the use of metallic reducing agents in acidic media. researchgate.netorganic-chemistry.org Common catalysts for hydrogenation include palladium-on-carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. uregina.ca Metal-based reductions often employ metals such as iron, tin, or zinc in the presence of a strong acid like hydrochloric acid. researchgate.net

Under controlled conditions, it is possible to selectively isolate the intermediate N-arylhydroxylamine. For instance, the use of zinc dust in the presence of ammonium (B1175870) chloride or specific catalytic systems can favor the formation of the hydroxylamine (B1172632) derivative. uregina.cachinesechemsoc.org

Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂ (Nitroarene) → (Nitrosoarene) → (N-Arylhydroxylamine) → (Arylamine)

The specific reaction conditions, including the choice of reducing agent, catalyst, solvent, and temperature, play a critical role in determining the final product and the distribution of intermediates.

Table 1: Common Reagents for Aromatic Nitro Group Reduction

| Reagent/Catalyst | Typical Conditions | Primary Product |

| H₂, Pd/C | Alcoholic solvent, room temperature | Amine |

| Fe, HCl | Aqueous/alcoholic solvent, heat | Amine |

| Sn, HCl | Aqueous/alcoholic solvent, heat | Amine |

| Zn, NH₄Cl | Aqueous solvent, controlled temperature | Hydroxylamine |

| NaBH₄, Catalyst (e.g., Pd/C) | Alcoholic solvent | Amine |

The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry, exerting its influence through both inductive and resonance effects. mdpi.comnih.gov This strong electron-withdrawing nature has a profound impact on the reactivity of the aromatic ring in N-hexyl-3-nitrobenzamide.

The inductive effect arises from the high electronegativity of the nitrogen and oxygen atoms, which pulls electron density away from the attached carbon atom and, by extension, from the entire benzene ring. nih.gov The resonance effect involves the delocalization of the π-electrons of the aromatic ring onto the nitro group, creating formal positive charges at the ortho and para positions relative to the nitro group. nih.gov

This significant decrease in electron density deactivates the aromatic ring towards electrophilic aromatic substitution reactions. Any electrophilic attack is directed to the meta position, which is less deactivated than the ortho and para positions.

Conversely, the electron-deficient nature of the aromatic ring makes it more susceptible to nucleophilic aromatic substitution, although this typically requires the presence of other activating groups or very strong nucleophiles. The reactivity of the nitro group itself is also a direct consequence of its electronic structure. The partial positive charge on the nitrogen atom makes it susceptible to attack by nucleophiles and reducing agents. acs.org The coplanarity of the nitro group with the aromatic ring is crucial for maximal resonance delocalization and, consequently, has a significant impact on its reactivity. researchgate.net

Quantum chemical studies have provided valuable insights into the mechanisms of nitro group reduction, particularly in the context of heterogeneous catalysis involving metal surfaces. mdpi.com Density functional theory (DFT) calculations and other computational methods have been employed to model the interaction of nitroaromatic compounds with metal catalysts. nih.govacs.org

A key finding from these studies is the critical role of direct electron transfer from the metal surface to the nitroaromatic molecule. mdpi.comrsc.org Theoretical models of nitrobenzene (B124822) reduction on a metallic iron surface suggest that the initial and decisive step is the donation of electrons from the metal surface into the π* antibonding orbital of the nitro group. mdpi.com This electron transfer results in the formation of a radical anion, which significantly weakens the N-O bonds and facilitates their subsequent cleavage. mdpi.com

The adsorption geometry of the nitroaromatic compound on the metal surface is also a critical factor. Studies indicate that the nitro group interacts directly with the metal surface, often with the oxygen atoms coordinating to the metal atoms. mdpi.com This interaction facilitates the electron transfer process and orients the molecule for subsequent reaction steps.

Constrained Density Functional Theory (CDFT) has emerged as a powerful tool for studying electron transfer processes by allowing for the calculation of diabatic potential energy surfaces. nih.govacs.org This approach can provide quantitative information about the driving force and reorganization energy associated with the electron transfer from a metal surface to a nitroaromatic compound, further elucidating the initial steps of the reduction mechanism.

Reactions Involving the Amide Linkage

The amide bond in this compound is a robust functional group, but it can undergo specific transformations under appropriate conditions.

Amide bonds are characterized by their significant stability, which is attributed to resonance delocalization of the nitrogen lone pair electrons with the carbonyl π-system. orientjchem.org This resonance imparts a partial double bond character to the C-N bond, resulting in a planar geometry and restricted rotation. Consequently, amides are less reactive towards nucleophilic acyl substitution than other carboxylic acid derivatives like esters and acid chlorides. mcmaster.ca

Despite their stability, amide bonds can be cleaved under forcing conditions, such as strong acid or base catalysis with heating. mcmaster.ca Recent research has also focused on developing milder methods for amide bond cleavage and transformation, including transition-metal-catalyzed reactions and transition-metal-free activation strategies. chinesechemsoc.orgresearchgate.netresearcher.life These newer methods often involve destabilizing the amide bond resonance to facilitate nucleophilic attack at the carbonyl carbon.

The hydrolysis of amides to a carboxylic acid and an amine is a fundamental reaction that can be catalyzed by either acid or base. youtube.comchemistrysteps.comkhanacademy.org

The mechanism proceeds as follows:

Protonation of the carbonyl oxygen.

Nucleophilic attack by water on the carbonyl carbon to form a tetrahedral intermediate.

Proton transfer from the oxygen to the nitrogen.

Elimination of the amine leaving group, facilitated by the reformation of the carbonyl double bond.

Deprotonation of the resulting protonated carboxylic acid.

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as hydroxide (B78521), the hydrolysis occurs via the direct nucleophilic attack of the hydroxide ion on the carbonyl carbon. chemistrysteps.comkhanacademy.org This forms a tetrahedral intermediate. The subsequent elimination of the amide anion (a poor leaving group) is typically the rate-determining step and is often driven forward by the deprotonation of the initially formed carboxylic acid by the strongly basic amide anion. The final products are the carboxylate salt and the amine. researchgate.net

The mechanism involves:

Nucleophilic addition of a hydroxide ion to the carbonyl carbon, forming a tetrahedral intermediate.

Elimination of the amide anion as the leaving group.

An acid-base reaction between the carboxylic acid and the amide anion to form a carboxylate and the amine.

Due to the stability of the amide bond, both acid- and base-catalyzed hydrolysis of this compound generally require elevated temperatures to proceed at a reasonable rate. mcmaster.ca

Reactions Involving the Hexyl Chain

The hexyl chain of this compound presents several sites susceptible to chemical transformation, primarily through oxidation and halogenation reactions. While specific studies on this particular molecule are not extensively documented, the reactivity can be inferred from established principles and studies on analogous N-alkylamides.

Oxidation: The aliphatic hexyl chain can undergo oxidation at its various carbon positions. The position of oxidation is influenced by the reaction conditions and the type of oxidant employed.

α-Oxidation: The carbon atom adjacent to the amide nitrogen (α-position) is particularly activated towards oxidation due to the influence of the amide group. Electrochemical methods have been developed for the α-oxidation of N-alkylamides, converting them into imides using water as the oxygen source. rsc.org This sustainable approach avoids the use of toxic and expensive oxidizing agents. rsc.org Another method involves visible-light-driven oxidation using Oxone and catalytic potassium bromide, which proceeds via a radical process to form an imine intermediate that is further oxidized to the imide. organic-chemistry.org Manganese-catalyzed C-H oxidation of N-alkylamides with hydrogen peroxide has also been shown to be effective, with selectivity for the α-position influenced by stereoelectronic effects. epa.gov

Remote Oxidation: Oxidation at positions further down the hexyl chain (β, γ, δ, etc.) is also possible, though typically less favored than α-oxidation unless specific directing groups or catalysts are employed. The distribution of products in the aerobic oxidation of N-alkylamides, catalyzed by N-hydroxyphthalimide (NHPI) and a Co(II) salt, is dependent on the nature of the alkyl group. nih.gov While benzylic amides tend to yield aldehydes and imides, non-benzylic derivatives often lead to carboxylic acids and imides. nih.gov

Halogenation: Free-radical halogenation is a common method for introducing halogen atoms onto an alkyl chain. wikipedia.orglibretexts.orglibretexts.org This reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. wikipedia.orglibretexts.orglibretexts.org The selectivity of halogenation (i.e., which hydrogen atom is replaced) depends on the stability of the resulting alkyl radical and the nature of the halogen. For a hexyl chain, a mixture of isomeric monohalogenated products is expected, with a preference for substitution at secondary carbons due to the greater stability of secondary radicals compared to primary radicals. However, free-radical halogenation is often unselective. wikipedia.org

Metal-Catalyzed Reactions and C-H Bond Functionalization (e.g., Cyclometalation)

The amide functionality in this compound can act as a directing group in metal-catalyzed C-H bond functionalization reactions. This strategy allows for the selective activation and subsequent reaction of otherwise inert C-H bonds, both on the aromatic ring and potentially on the alkyl chain.

Palladium and rhodium are common catalysts for such transformations. ibs.re.krnih.govnih.govrsc.org The amide oxygen can coordinate to the metal center, bringing it in close proximity to specific C-H bonds and facilitating their cleavage.

Aromatic C-H Functionalization: The benzoyl portion of the molecule is a primary target for directed C-H functionalization. The amide group typically directs functionalization to the ortho position of the aromatic ring. While the nitro group is a deactivating group for electrophilic aromatic substitution, youtube.com its influence on metal-catalyzed C-H activation can be more complex, affecting the electronic properties of the substrate and its interaction with the catalyst. scienceopen.com Studies on the direct C-H amination of arenes with alkyl azides under rhodium catalysis have shown that N-alkyl benzamides can be effectively aminated, with the electronic nature of substituents on the benzamide (B126) influencing the reaction efficiency. ibs.re.kr

Alkyl C-H Functionalization: While less common than aromatic C-H activation, functionalization of the hexyl chain is also a possibility. Intramolecular C(sp³)–H bond amination strategies have been developed for the synthesis of saturated N-containing heterocycles, proceeding through Hofmann-Löffler-Freytag (HLF) type reactions or transition-metal-catalyzed nitrene insertion. recercat.cat Palladium-catalyzed C–H functionalization has also been utilized for the construction of C–N bonds. nih.gov In the context of this compound, such a reaction could potentially lead to cyclized products involving the hexyl chain. For instance, benzylic C-H amination has been demonstrated for longer alkyl chains like in n-hexylbenzene. nih.gov

Cyclometalation: Cyclometalation is a process where a metal catalyst reacts with a substrate containing a directing group to form a metallacycle. This is a key step in many C-H activation catalytic cycles. For this compound, cyclometalation would likely involve the coordination of the amide oxygen to the metal center, followed by the activation of an ortho C-H bond on the benzene ring to form a five-membered palladacycle or rhodacycle. The reactivity of these metallacyclic intermediates can then be exploited to introduce new functional groups.

General Reactivity Profile as a Nitrated Amide

The reactivity of this compound is shaped by the interplay of its three key functional components: the amide linkage, the aromatic nitro group, and the hexyl chain.

The amide group is a relatively stable functional group. The lone pair of electrons on the nitrogen atom is delocalized onto the carbonyl oxygen, resulting in a planar and rigid structure with a significant dipole moment. This resonance stabilization makes the amide bond less reactive towards hydrolysis than esters, for example. Amides are very weak bases. nih.gov

The nitro group is a strong electron-withdrawing group, both through induction and resonance. youtube.com This has several significant consequences for the molecule's reactivity:

Aromatic Ring Deactivation: The nitro group deactivates the benzene ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position. youtube.com

Influence on the Amide Group: The electron-withdrawing nature of the nitro group can influence the properties of the amide. It can affect the acidity of the N-H proton (if present in a primary or secondary amide) and the nucleophilicity of the amide oxygen.

Reduction: The nitro group itself is susceptible to reduction under various conditions to afford the corresponding amine. A one-pot reductive N-alkylation of nitroarenes has been developed using Zn/HOAc as the reducing system, which could be applicable to this compound to potentially modify the nitro group. nih.govresearchgate.net

The hexyl chain , as discussed previously, is primarily susceptible to radical reactions and directed C-H functionalization. Its presence adds a nonpolar character to the molecule, affecting its solubility and physical properties.

Structure Activity Relationship Sar and Ligand Interaction Profiling

Influence of N-Alkyl Chain Length on Molecular Interactions

The N-alkyl chain length in N-substituted benzamides plays a pivotal role in modulating their physicochemical properties and intermolecular interactions. In N-hexyl-3-nitrobenzamide, the hexyl group is a significant contributor to the molecule's lipophilicity. As the length of the alkyl chain increases, the hydrophobic character of the molecule is enhanced. This increased hydrophobicity can influence how the molecule partitions between aqueous and lipid environments, a critical factor in its interaction with biological membranes and hydrophobic pockets of macromolecules.

Computational and spectroscopic studies on N-alkylated amides have revealed that the size of the N-alkyl group significantly influences the hydration dynamics around the amide. While it might be expected that bulkier groups would slow down the dynamics of the local environment, some studies suggest the opposite can be true due to faster and smaller amplitude rotations of the bulkier group. nih.gov The N-hexyl group in this compound is therefore expected to create a distinct hydrophobic domain that favors interactions with nonpolar moieties and influences the solvation shell surrounding the molecule.

The following table summarizes the general trends observed with increasing N-alkyl chain length in benzamide (B126) derivatives:

| Property | Influence of Increasing N-Alkyl Chain Length | Relevance to this compound |

| Lipophilicity | Increases | The hexyl group imparts significant lipophilic character. |

| Aqueous Solubility | Decreases | Likely to have low water solubility. |

| Steric Hindrance | Increases | The hexyl group can influence the conformation of the amide linkage. |

| Hydrophobic Interactions | Strengthens | The hexyl chain provides a substantial region for hydrophobic interactions. |

| Hydrogen Bonding | Can be sterically hindered | The hexyl group may affect the accessibility of the amide N-H for hydrogen bonding. |

Role of the Nitro Group Position and Substitution on Interactions

The position of the nitro group on the benzamide ring is a critical determinant of the molecule's electronic properties and, consequently, its interaction profile. In this compound, the nitro group is at the meta-position (position 3). The nitro group is a strong electron-withdrawing group, primarily through a negative inductive effect (-I) and a negative resonance effect (-M).

When the nitro group is in the ortho or para position, it can participate in resonance with the benzene (B151609) ring and the carbonyl group of the amide, which can significantly influence the electron density on the amide nitrogen and the carbonyl oxygen. However, in the meta position, the nitro group cannot directly participate in resonance with the amide group. Its influence is primarily through its strong inductive electron-withdrawing effect. This leads to a decrease in the electron density of the benzene ring, making the aromatic protons more deshielded and potentially influencing the acidity of the amide proton.

The meta-positioning of the nitro group affects the molecule's ability to act as a hydrogen bond acceptor. While the oxygen atoms of the nitro group can participate in hydrogen bonding, their acceptor strength is modulated by their position on the ring. Compared to a para-nitro group, a meta-nitro group has a less pronounced effect on the electron density of the amide carbonyl oxygen, which is a primary hydrogen bond acceptor site.

| Nitro Group Position | Primary Electronic Effect on Amide Group | Influence on Intermolecular Interactions |

| Ortho (2-position) | Strong -I and -M effects; potential for intramolecular hydrogen bonding with the amide N-H. | Can significantly alter the conformation and hydrogen bonding potential of the amide group. |

| Meta (3-position) | Primarily -I effect; no direct resonance with the amide group. | Inductively withdraws electron density, influencing the acidity of the amide proton and the electrostatic potential of the ring. |

| Para (4-position) | Strong -I and -M effects; direct resonance with the amide group. | Can significantly decrease the electron density on the amide nitrogen and increase the hydrogen bond acceptor strength of the carbonyl oxygen. |

Impact of Substituents on Intermolecular Forces

The interplay between the N-hexyl group and the 3-nitro group governs the specific intermolecular forces that this compound can engage in. These forces include hydrogen bonding, as well as steric and hydrophobic interactions.

The primary sites for hydrogen bonding in this compound are the amide N-H group, which acts as a hydrogen bond donor, and the carbonyl oxygen and the two oxygen atoms of the nitro group, which act as hydrogen bond acceptors.

The amide N-H can form a hydrogen bond with a suitable acceptor atom. The strength of this bond is influenced by the electron-withdrawing nature of the 3-nitrobenzoyl group, which can increase the acidity of the N-H proton. The carbonyl oxygen is a strong hydrogen bond acceptor, and its basicity is slightly reduced by the inductive effect of the meta-nitro group.

The oxygen atoms of the 3-nitro group can also participate as hydrogen bond acceptors, although they are generally weaker acceptors than the carbonyl oxygen. The ability of the nitro group to participate in hydrogen bonding can be crucial for the formation of specific crystal packing motifs or for interactions with biological targets.

The N-hexyl group is the primary driver of steric and hydrophobic interactions in this compound. The flexible six-carbon chain can adopt various conformations, but it is likely to prefer an extended conformation to minimize steric strain. This extended alkyl chain creates a significant nonpolar surface area, promoting hydrophobic interactions with other nonpolar molecules or surfaces. In a biological context, this hydrophobic tail could facilitate partitioning into lipid bilayers or binding to hydrophobic pockets in proteins.

Correlation between Molecular Structure and Predicted Interactivity Profiles